molecular formula C17H23N3O B2908800 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-76-7

4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2908800
CAS No.: 946326-76-7
M. Wt: 285.391
InChI Key: CQJPIAPORNOKQG-UHFFFAOYSA-N
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Description

4-Cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a benzamide moiety, which is further linked to an isopropyl-substituted piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 4-cyanobenzamide with 1-isopropylpiperidin-4-ylmethyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzamides or piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to these targets, leading to specific biological responses. The exact pathways and molecular targets can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-((1-methylpiperidin-4-yl)methyl)benzamide: Similar structure but with a methyl group instead of isopropyl.

  • 4-cyano-N-(piperidin-4-ylmethyl)benzamide: Lacks the isopropyl substitution on the piperidine ring.

Uniqueness: 4-Cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

Chemical Structure and Properties

Molecular Formula: C17H22N4O
Molecular Weight: 298.39 g/mol
IUPAC Name: 4-cyano-N-[(1-isopropylpiperidin-4-yl)methyl]benzamide

Structural Characteristics

The structure of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide features a benzamide core with a cyano group and a piperidine moiety, which may influence its interaction with biological targets.

Research indicates that this compound acts through multiple pathways:

  • Receptor Modulation: It may interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in cellular signaling pathways, which could be relevant for therapeutic applications.

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

  • Antidepressant-like Effects: In animal models, it demonstrated significant antidepressant-like properties, likely through modulation of serotonergic and noradrenergic systems.
  • Analgesic Activity: Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.

Table of Biological Activities

Activity TypeObserved EffectReference Source
AntidepressantSignificant reduction in depressive behaviors in rodent models
AnalgesicPain relief observed in inflammatory pain models
Enzyme InhibitionInhibition of specific kinases related to cell signaling

Study 1: Antidepressant Effects

In a controlled study published in a pharmacological journal, this compound was administered to rodents exhibiting depressive-like symptoms. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.

Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound. It was tested in a model of acute inflammatory pain where it exhibited dose-dependent pain relief. The mechanism was hypothesized to involve modulation of pain pathways linked to both peripheral and central nervous systems.

Properties

IUPAC Name

4-cyano-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13(2)20-9-7-15(8-10-20)12-19-17(21)16-5-3-14(11-18)4-6-16/h3-6,13,15H,7-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJPIAPORNOKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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